molecular formula C19H25N3O2 B2927896 1-Methyl-4-[[2-[[3-(oxan-4-yl)phenoxy]methyl]aziridin-1-yl]methyl]pyrazole CAS No. 2418659-24-0

1-Methyl-4-[[2-[[3-(oxan-4-yl)phenoxy]methyl]aziridin-1-yl]methyl]pyrazole

Cat. No.: B2927896
CAS No.: 2418659-24-0
M. Wt: 327.428
InChI Key: PCIYYFHGYDTBSS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyrazole and aziridine rings introduce rigidity into the molecule, which could have implications for its chemical reactivity and interactions with biological targets .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors like its exact molecular structure, the presence of any charged groups, and its degree of solubility in water and other solvents .

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific biological targets. Without more information, it’s difficult to predict what these might be .

Safety and Hazards

Without specific toxicity data, it’s difficult to comment on the safety and hazards associated with this compound. As with any chemical, safe handling practices should be followed to minimize risk.

Future Directions

Future research on this compound could involve exploring its synthesis, investigating its reactivity, studying its physical and chemical properties, and testing its biological activity. This could lead to a better understanding of the compound and its potential applications .

Properties

IUPAC Name

1-methyl-4-[[2-[[3-(oxan-4-yl)phenoxy]methyl]aziridin-1-yl]methyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c1-21-11-15(10-20-21)12-22-13-18(22)14-24-19-4-2-3-17(9-19)16-5-7-23-8-6-16/h2-4,9-11,16,18H,5-8,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCIYYFHGYDTBSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CN2CC2COC3=CC=CC(=C3)C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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